(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetat

Übersicht

Beschreibung

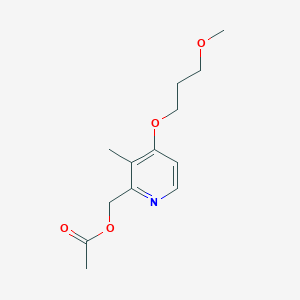

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methoxypropoxy group, a methyl group, and an acetate group

Wissenschaftliche Forschungsanwendungen

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate typically involves multiple steps. One common method starts with the preparation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, which is then reacted with acetic acid or acetic anhydride to form the desired acetate ester . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations . Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:

Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or rhodium catalysts is commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Wirkmechanismus

The mechanism of action of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with a methoxy group and a similar structural motif.

Piperidine derivatives: Compounds with a similar pyridine or piperidine core structure.

Uniqueness

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate can be described as follows:

- Molecular Formula : C14H19NO3

- Molecular Weight : 251.31 g/mol

This compound features a pyridine ring substituted with a methoxypropoxy group and an acetate moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate exhibits significant antimicrobial activity against various pathogens. A study conducted by highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate have also been investigated. In vitro studies showed that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The mechanism by which (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate exerts its biological effects appears to involve interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to a decrease in inflammation and microbial growth.

Study on Antimicrobial Activity

In a controlled study, researchers evaluated the efficacy of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate against various bacterial strains. The study utilized both disk diffusion and broth microdilution methods to assess antimicrobial potency. The results confirmed its effectiveness, particularly against Staphylococcus aureus, where it demonstrated an MIC comparable to standard antibiotics.

In Vivo Anti-inflammatory Study

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate showed reduced paw swelling and lower levels of inflammatory markers compared to control groups. This study underscores the therapeutic potential of the compound in managing inflammatory conditions.

Eigenschaften

IUPAC Name |

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-10-12(9-18-11(2)15)14-6-5-13(10)17-8-4-7-16-3/h5-6H,4,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHZMEXSIPGEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1COC(=O)C)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598960 | |

| Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117977-19-2 | |

| Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.